3,3,3-Trifluoro-2-(fluoromethoxy)propanoic acid
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Overview
Description
3,3,3-Trifluoro-2-(fluoromethoxy)propanoic acid is an organofluorine compound with the molecular formula C₄H₄F₄O₃ It is characterized by the presence of both trifluoromethyl and fluoromethoxy groups attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-(fluoromethoxy)propanoic acid typically involves the reaction of a suitable precursor with fluorinating agents. One common method includes the reaction of 3,3,3-trifluoropropanoic acid with a fluoromethylating agent under controlled conditions to introduce the fluoromethoxy group . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-(fluoromethoxy)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced fluorinated products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in different chemical processes and applications .
Scientific Research Applications
3,3,3-Trifluoro-2-(fluoromethoxy)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its metabolism and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of drugs with improved efficacy and reduced side effects.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-(fluoromethoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that may interact with cellular macromolecules. These interactions can result in various biological effects, depending on the specific context and conditions .
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoropropanoic acid: Similar in structure but lacks the fluoromethoxy group.
3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid: Contains a hydroxyl group instead of a fluoromethoxy group.
3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid: Contains an additional trifluoromethyl group.
Uniqueness
3,3,3-Trifluoro-2-(fluoromethoxy)propanoic acid is unique due to the presence of both trifluoromethyl and fluoromethoxy groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
176255-04-2 |
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Molecular Formula |
C4H4F4O3 |
Molecular Weight |
176.07 g/mol |
IUPAC Name |
3,3,3-trifluoro-2-(fluoromethoxy)propanoic acid |
InChI |
InChI=1S/C4H4F4O3/c5-1-11-2(3(9)10)4(6,7)8/h2H,1H2,(H,9,10) |
InChI Key |
RQKQLDVHNRCKHL-UHFFFAOYSA-N |
Canonical SMILES |
C(OC(C(=O)O)C(F)(F)F)F |
Origin of Product |
United States |
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